molecular formula C7H7ClF2N2O B6149711 5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine CAS No. 1558390-68-3

5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine

Cat. No.: B6149711
CAS No.: 1558390-68-3
M. Wt: 208.59 g/mol
InChI Key: IDUVFYUCALQEML-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine can be compared with other similar compounds, such as:

The presence of both the chlorine atom and the amine group in this compound makes it unique and valuable for specific research and industrial applications.

Properties

CAS No.

1558390-68-3

Molecular Formula

C7H7ClF2N2O

Molecular Weight

208.59 g/mol

IUPAC Name

5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine

InChI

InChI=1S/C7H7ClF2N2O/c8-4-1-5(11)7(12-2-4)13-3-6(9)10/h1-2,6H,3,11H2

InChI Key

IDUVFYUCALQEML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)OCC(F)F)Cl

Purity

95

Origin of Product

United States

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